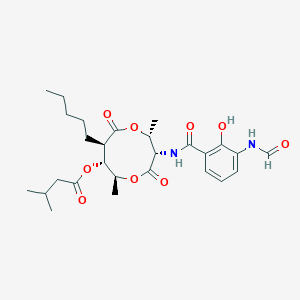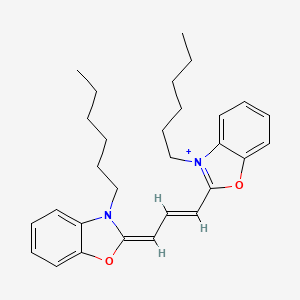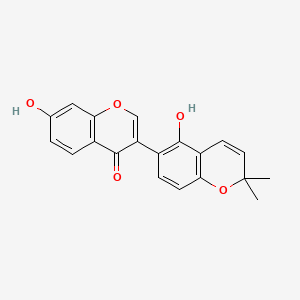
Glabrone
Descripción general
Descripción
Glabrone is a chemical compound that is a type of 3-chromene, isoflavonoid, and 3’C-prenylisoflavone . It is also known as eurycarpin b and belongs to the class of organic compounds known as pyranoisoflavonoids . Its chemical formula is C₂₀H₁₆O₅ .
Synthesis Analysis
Glabrone is found in the root of Glycyrrhiza glabra, which contains various compounds including alkaloids, glycosides, carbohydrates, starches, phenolic compounds, flavonoids, proteins, pectin, mucilage, saponins, lipids, tannins, sterols, and steroids . The root undergoes processes such as roasting, honey-roasting, and fermentation, which noticeably change the composition of extracts .Molecular Structure Analysis
The molecular structure of Glabrone includes a pyran ring fused to the isoflavonoid skeleton . Its molecular weight is 336.099775 and its exact mass is 336.099762 Da .Aplicaciones Científicas De Investigación
Antiviral Applications
Glabrone, found in Glycyrrhiza glabra (licorice), has been identified as having potent antiviral properties. A study utilizing LC-HRMS/MS and in-vitro cytopathic assays coupled with chemometry highlighted Glabrone’s effectiveness against Human adenovirus type-7 (HAdV-7), a pathogen causing significant morbidity and severe complications . The study’s metabolic profiling led to the identification of Glabrone as a key compound with potential antiviral activity, suggesting its use in developing treatments for adenoviral infections.
Antimicrobial Activity
Glabrone exhibits antimicrobial effects against a range of DNA and RNA viruses, including herpes simplex, hepatitis viruses (types A, B, & C), influenza, Japanese encephalitis, Varicella zoster, vesicular stomatitis, and HIV . This broad-spectrum activity makes it a valuable candidate for further research and development in antimicrobial therapies.
Anti-inflammatory and Analgesic Effects
The phytochemical screening of Glycyrrhiza glabra root has revealed the presence of compounds like Glabrone that contribute to its anti-inflammatory and analgesic properties. These effects are crucial in the treatment of various inflammatory diseases and pain management .
Anticancer Potential
Glabrone is also being studied for its anticancer properties. The presence of flavonoids and other phenolic compounds in licorice root, including Glabrone, has shown promise in inhibiting the growth of cancer cells and could be pivotal in developing new oncological treatments .
Neuroprotective Effects
Research indicates that Glabrone has neuroprotective effects, which could be beneficial in treating neurodegenerative diseases. Its ability to enhance memory and potentially exhibit antidepressant effects opens avenues for its application in neurological research and therapy .
Metabolic Disorders
Glabrone has shown potential in the management of metabolic disorders. Its hypolipidemic and antidiabetic effects suggest that it could play a role in the treatment of conditions like diabetes and high cholesterol, contributing to better cardiovascular health .
Gastrointestinal Protection
The antiulcer properties of Glabrone make it a compound of interest for gastrointestinal research. It could be used to develop treatments that protect the gastrointestinal lining and prevent ulcer formation .
Enzyme Inhibition
Glabrone serves as a specific probe substrate for UGT1A9, an enzyme involved in drug metabolism. A study established a rapid HPLC method using Glabrone to screen UGT1A9 inhibitors from natural products, highlighting its application in pharmacokinetics and drug interaction studies .
Safety and Hazards
Mecanismo De Acción
Target of Action
Glabrone, a natural compound found in licorice, has been identified to interact with several targets. The primary targets of Glabrone are UDP-glucuronosyltransferase 1A9 (UGT1A9) , PTEN , and MAP3K8 . UGT1A9 plays a crucial role in the metabolism and elimination of therapeutic drugs through glucuronidation . PTEN and MAP3K8 are associated with various cellular processes, including cell growth and survival .
Mode of Action
Glabrone interacts with its targets in a specific manner. It acts as a probe substrate for UGT1A9, a key enzyme involved in drug metabolism . In addition, Glabrone and other active compounds have been shown to bind to SARS-CoV-2 related targets, including the main protease (Mpro, also called 3CLpro), the spike protein (S protein), and the angiotensin-converting enzyme 2 (ACE2) .
Biochemical Pathways
It is known that glabrone’s interaction with ugt1a9 influences the glucuronidation process, a major pathway in drug metabolism . Furthermore, its interaction with SARS-CoV-2 related targets suggests a potential role in viral infection pathways .
Pharmacokinetics
It has been identified as a substrate for ugt1a9, suggesting that it undergoes glucuronidation, a key metabolic process
Result of Action
Glabrone’s action results in molecular and cellular effects. Its interaction with UGT1A9 can influence the metabolism of certain drugs, potentially affecting their efficacy and safety . Moreover, its binding to SARS-CoV-2 related targets suggests potential antiviral activity .
Action Environment
It is known that gene-environment interactions can significantly impact the effectiveness of therapeutic compounds . Therefore, factors such as diet, lifestyle, and exposure to other drugs or environmental toxins could potentially influence Glabrone’s action.
Propiedades
IUPAC Name |
7-hydroxy-3-(5-hydroxy-2,2-dimethylchromen-6-yl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O5/c1-20(2)8-7-14-16(25-20)6-5-12(18(14)22)15-10-24-17-9-11(21)3-4-13(17)19(15)23/h3-10,21-22H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COLMVFWKLOZOOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CC2=C(O1)C=CC(=C2O)C3=COC4=C(C3=O)C=CC(=C4)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30208714 | |
| Record name | Morusin hydroperoxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30208714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Glabrone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029533 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Glabrone | |
CAS RN |
60008-02-8 | |
| Record name | Glabrone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60008-02-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Morusin hydroperoxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060008028 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Morusin hydroperoxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30208714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GLABRONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9U4M81SWUK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Glabrone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029533 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
224 - 226 °C | |
| Record name | Glabrone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029533 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




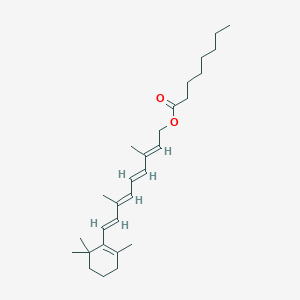
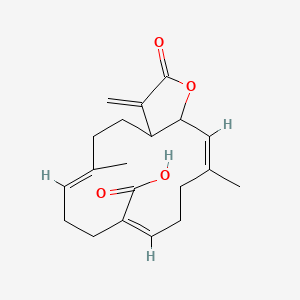
![2-[(Z)-[(1Z)-1-(diaminomethylidenehydrazinylidene)butan-2-ylidene]amino]guanidine](/img/structure/B1232743.png)

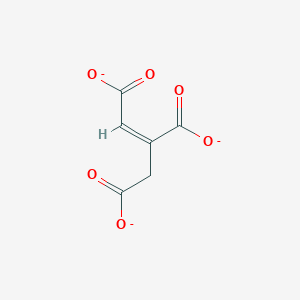


![{4-[(2S)-2-amino-2-carboxyethyl]phenyl}oxidaniumyl](/img/structure/B1232752.png)

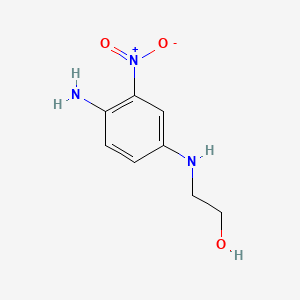
![(4R,4aS,7Z,7aR,12bS)-3-(cyclopropylmethyl)-7-(3-phenylpropoxyimino)-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol](/img/structure/B1232758.png)
